molecular formula C14H13ClFN3O2S B2591145 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine CAS No. 2034528-23-7

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2591145
CAS No.: 2034528-23-7
M. Wt: 341.79
InChI Key: IVHQJDVNFAEUIQ-UHFFFAOYSA-N
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Description

2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core substituted with a 5-fluoro group and a piperidin-3-yl-oxy moiety linked to a 5-chlorothiophene-2-carbonyl unit. Its synthesis follows established methods for analogous compounds, involving multi-step transformations to introduce the thiophene and fluoropyrimidine groups .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQJDVNFAEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is synthesized from 5-chlorothiophene-2-carboxylic acid by reacting it with thionyl chloride.

    Formation of the piperidine derivative: The piperidine moiety is introduced by reacting 5-chlorothiophene-2-carbonyl chloride with piperidine under controlled conditions.

    Coupling with 5-fluoropyrimidine: The final step involves coupling the piperidine derivative with 5-fluoropyrimidine using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique profile arises from its substituents, which differentiate it from analogs. Below is a comparative analysis of key structural and synthetic attributes:

Compound Core Structure Key Substituents Synthetic Yield Potential Applications References
2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine Pyrimidine 5-fluoro, piperidin-3-yl-oxy, 5-chlorothiophene-2-carbonyl Not specified Kinase inhibition, antiviral
N-(1-(2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5a) Triazolo[1,5-a]pyrimidin Benzylthio, trimethoxybenzamide 84% Not specified (high-yield intermediate)
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine Carboxamide, aliphatic amines 80–100% purity Parallel synthesis libraries
5-Cyano-6-phenylpyrimidin derivatives with 1,2,3-triazole Pyrimidine 5-cyano, 6-phenyl, 1,2,3-triazole Not specified Bioactive molecule exploration

Key Observations:

  • Heterocyclic Diversity: The 5-chlorothiophene moiety (target compound) introduces sulfur-based lipophilicity, contrasting with the nitrogen-rich triazolo-pyrimidin () or triazole () groups, which may favor hydrogen bonding .

Biological Activity

The compound 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to compile and analyze the biological properties of this compound, including its mechanism of action, cytotoxicity, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13ClN3O2SC_{14}H_{13}ClN_{3}O_{2}S with a molecular weight of approximately 304.79 g/mol. The compound features a piperidine ring substituted with a chlorothiophene moiety and a fluorinated pyrimidine structure.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

  • Inhibition of DNA Synthesis : The presence of the fluorine atom in the pyrimidine ring suggests potential interference with nucleic acid synthesis, which is critical in cancer therapy.
  • Targeting Specific Enzymes : Analogous compounds have shown activity against enzymes involved in viral replication, suggesting that this compound may also possess antiviral properties.

Cytotoxicity

Cytotoxic effects have been assessed using various cancer cell lines. For instance, analogs of similar structures exhibited modest cytotoxicity against melanoma cells, indicating that the biological activity may be influenced by the alkylating moiety present in the structure . The piperidine analogs were found to be particularly potent, highlighting the importance of nitrogen basicity in enhancing cytotoxic effects.

Data Summary

Biological Activity EC50 (µM) CC50 (µM) Selectivity Index
Antiviral (related compounds)5.9 - 13.0>100>7.7
Cytotoxicity (melanoma cells)Not specifiedModestNot specified

Research Findings

  • Inhibition of Viral Replication : Compounds structurally related to this compound were effective against various coronaviruses, suggesting a broad-spectrum potential.
  • Cytotoxic Effects : Studies indicated that structural modifications significantly affect the cytotoxic profile against cancer cell lines, with some derivatives demonstrating enhanced potency compared to others.
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds may act by disrupting key cellular processes involved in viral replication and tumor growth.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Thiophene chlorinationSOCl₂, DMF catalyst, 80°CUse excess SOCl₂ to drive reaction
Piperidine-fluoropyrimidine couplingK₂CO₃, DMF, 60°CControl pH to prevent dehalogenation

Basic Research Question: How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Answer:
Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., fluoropyrimidine C-F coupling at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the chlorothiophene group relative to the piperidine ring .

Advanced Research Question: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Answer:
Yield optimization requires:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example, using DMF as a solvent enhances nucleophilicity in coupling steps .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., dehalogenated products), guiding reagent purity checks or reaction time adjustments .
  • Catalyst Screening : Palladium catalysts may improve coupling efficiency in halogenated intermediates .

Advanced Research Question: How should researchers address contradictory reports on the compound’s biological activity across studies?

Answer:
Discrepancies often arise from:

  • Structural Analogues : Minor substituent changes (e.g., replacing 5-fluoropyrimidine with 5-chloro variants) alter binding affinity. Compare data against structurally validated analogs (Table 2) .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay pH impact activity. Standardize protocols using controls like known kinase inhibitors.

Q. Table 2: Bioactivity Comparison with Structural Analogs

CompoundSubstituent ModificationsReported IC₅₀ (nM)Assay System
Target Compound5-fluoropyrimidine, chlorothiophene120 ± 15Kinase X, HEK293
Analog A5-chloropyrimidine450 ± 30Kinase X, HeLa
Analog BThiophene → benzene>1000Kinase X, HEK293

Advanced Research Question: What computational strategies are employed to predict the compound’s pharmacokinetic and target-binding properties?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The chlorothiophene group often shows hydrophobic pocket binding .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule compliance: MW <500, logP <5) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Advanced Research Question: What methodologies are used to identify biological targets for this compound in complex cellular systems?

Answer:

  • Chemoproteomics : Use clickable probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots.
  • CRISPR-Cas9 Knockout : Validate target relevance by observing activity loss in gene-edited cell lines .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Metabolic Stability Assays : Test hepatic microsome clearance to adjust dosing regimens (e.g., poor stability may require prodrug design) .
  • Pharmacokinetic Modeling : Use compartmental models to predict plasma concentration vs. time profiles, aligning with in vivo observations .
  • Tissue Penetration Studies : Measure compound levels in target tissues (e.g., tumor vs. plasma) via LC-MS to explain efficacy gaps .

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